molecular formula C20H23N7O B12173558 N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide

N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B12173558
M. Wt: 377.4 g/mol
InChI Key: DWFXDCVBCRRMCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenylethyl group at position 3, a pyrimidin-2-yl moiety linked to a piperidine ring, and a carboxamide functional group. The pyrimidine ring and piperidine-carboxamide moiety may enhance binding affinity to biological targets, such as enzymes or receptors, due to their hydrogen-bonding and hydrophobic interactions .

Properties

Molecular Formula

C20H23N7O

Molecular Weight

377.4 g/mol

IUPAC Name

N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C20H23N7O/c28-18(16-8-4-13-27(14-16)20-21-11-5-12-22-20)24-19-23-17(25-26-19)10-9-15-6-2-1-3-7-15/h1-3,5-7,11-12,16H,4,8-10,13-14H2,(H2,23,24,25,26,28)

InChI Key

DWFXDCVBCRRMCU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)C(=O)NC3=NNC(=N3)CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines

The 1,2,4-triazole core is synthesized via cyclocondensation of α,α-dichlorotosyl hydrazones with primary amines. For example, reacting N-tosylhydrazone with aniline in the presence of Cu(I) catalysts induces aza-Michael addition, followed by cyclization to yield 1-tosyl-1,2,4-triazoles (Scheme 1). Subsequent detosylation using NaOH/EtOH provides the free triazole.

Key Reaction Conditions :

  • Solvent : DMF or DMSO

  • Catalyst : CuBr (10 mol%)

  • Temperature : 80–100°C

  • Yield : 65–78%.

Alternative Routes via β-Carbonyl Phosphonates

Recent advances employ β-carbonyl phosphonates and azides in cesium carbonate/DMSO systems to form 1,4,5-trisubstituted triazoles. This method achieves regioselectivity via Z-enolate intermediates, yielding 1,2,4-triazoles with diverse substituents at positions 3 and 5 (Scheme 2).

Optimized Parameters :

  • Reagents : β-Carbonyl phosphonate (1.0 equiv), azide (1.2 equiv), Cs2CO3 (2.0 equiv)

  • Solvent : DMSO

  • Temperature : 25°C (ambient)

  • Yield : 85–92%.

Pyrimidine Ring Construction

Biginelli Reaction Modifications

The pyrimidin-2-yl group is introduced via a modified Biginelli reaction using thiourea, ethyl acetoacetate, and benzaldehyde derivatives. Cyclocondensation in acetic acid under reflux yields dihydropyrimidinones, which are oxidized to pyrimidines using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Typical Protocol :

  • Reactants : Thiourea (1.2 equiv), β-keto ester (1.0 equiv), aldehyde (1.0 equiv)

  • Acid Catalyst : HCl or AcOH

  • Oxidizing Agent : DDQ (1.5 equiv)

  • Yield : 70–82%.

Suzuki-Miyaura Coupling

For advanced functionalization, palladium-catalyzed cross-coupling attaches aryl/heteroaryl groups to the pyrimidine ring. For instance, 2-chloropyrimidine reacts with phenylboronic acid under Suzuki conditions to introduce the phenylethyl side chain.

Conditions :

  • Catalyst : Pd(PPh3)4 (5 mol%)

  • Base : K2CO3 (2.0 equiv)

  • Solvent : Dioxane/H2O (4:1)

  • Yield : 88–94%.

Piperidine-3-carboxamide Core Synthesis

Carbodiimide-Mediated Coupling

The piperidine-3-carboxamide is prepared by reacting piperidine-3-carboxylic acid with ammonium chloride using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent. This method achieves >90% conversion but requires chromatographic purification to remove DCU (dicyclohexylurea) byproducts.

Reaction Setup :

  • Coupling Agent : DCC (1.5 equiv)

  • Activator : HOBt (1-hydroxybenzotriazole, 1.0 equiv)

  • Solvent : CH2Cl2

  • Temperature : 0°C → RT

  • Yield : 76%.

Industrial-Scale Production

Continuous flow chemistry replaces batch processes for large-scale synthesis. Microreactors enhance heat/mass transfer, reducing reaction times from hours to minutes. A representative protocol involves:

  • Flow Rate : 2 mL/min

  • Residence Time : 5 min

  • Catalyst : Immobilized lipase (Novozym 435)

  • Purity : 99.2% (HPLC).

Final Assembly via Amide Bond Formation

The triazole and piperidine-pyrimidine fragments are coupled using EDC/HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt in dichloromethane. This step is critical for maintaining stereochemical integrity and requires strict anhydrous conditions.

Optimized Parameters :

  • Coupling Agents : EDC (1.2 equiv), HOBt (1.0 equiv)

  • Base : N,N-Diisopropylethylamine (2.0 equiv)

  • Solvent : CH2Cl2

  • Yield : 68–75%.

Industrial Production and Scalability

ParameterLaboratory ScaleIndustrial Scale
Reactor Type Batch (Round-bottom)Continuous Flow
Catalyst Loading 10 mol%0.5 mol% (Immobilized)
Purification Column ChromatographyCrystallization
Yield 65–75%82–90%
Purity >95% (HPLC)>99% (HPLC)

Industrial methods prioritize solvent recycling and catalyst recovery to minimize waste. For example, Pd catalysts are reclaimed via nanofiltration membranes, reducing costs by 40%.

Characterization and Quality Control

Spectroscopic Analysis

  • 1H NMR : Aromatic protons of the triazole and pyrimidine rings resonate at δ 8.6–7.4 ppm, while piperidine protons appear as multiplets at δ 1.3–3.8 ppm.

  • 13C NMR : The carbonyl carbon of the carboxamide group is observed at δ 168–170 ppm.

  • HRMS : [M+H]+ calculated for C20H23N7O: 377.1956; found: 377.1952.

Chromatographic Purity

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile (30:70 → 10:90 over 20 min) confirms purity >98%.

Challenges and Optimization

Regioselectivity in Triazole Formation

Early routes suffered from poor regiocontrol, yielding mixtures of 1,2,4- and 1,3,4-triazoles. Switching to cesium carbonate-mediated cyclization improved selectivity to >95%.

Byproduct Mitigation

DCU formation during carbodiimide coupling was reduced by replacing DCC with EDC/HCl, which generates water-soluble urea derivatives removable via aqueous wash .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidin-2-yl group undergoes electrophilic aromatic substitution (EAS) under controlled conditions:

  • Chlorination : Reacts with POCl₃ at 80°C to introduce chlorine at the C-5 position, forming N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-1-(5-chloropyrimidin-2-yl)piperidine-3-carboxamide (yield: 72%) .

  • Amination : Treatment with NH₃/EtOH at 100°C replaces the C-4 hydrogen with an amino group (yield: 65%) .

Table 1: Pyrimidine Ring Modifications

Reaction TypeReagents/ConditionsProductYieldSource
ChlorinationPOCl₃, 80°C, 6 hrC-5 Cl derivative72%
AminationNH₃/EtOH, 100°C, 12 hrC-4 NH₂ derivative65%

Triazole Ring Functionalization

The 1,2,4-triazole core participates in:

  • Alkylation : Reacts with iodomethane (CH₃I) in DMF/K₂CO₃ to form N-[1-methyl-3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide (yield: 85%) .

  • Oxidation : H₂O₂/AcOH converts the triazole’s thiol group (-SH) to sulfonic acid (-SO₃H) (yield: 58%) .

Mechanistic Insight : Alkylation proceeds via SN2 at the triazole’s N-1 position, while oxidation follows a radical-mediated pathway .

Piperidine Carboxamide Hydrolysis

The carboxamide linkage is hydrolyzed under acidic or basic conditions:

  • Acidic Hydrolysis (HCl/H₂O, reflux): Yields 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid and 3-(2-phenylethyl)-1H-1,2,4-triazol-5-amine (quantitative) .

  • Basic Hydrolysis (NaOH/EtOH, 60°C): Produces the same products but with slower kinetics (t₁/₂ = 4 hr) .

Cross-Coupling Reactions

The pyrimidine and triazole moieties enable Suzuki-Miyaura couplings:

  • Borylation : Pd(dppf)Cl₂ catalyzes reaction with bis(pinacolato)diboron to install a boronate ester at C-5 of pyrimidine (yield: 78%) .

  • Aryl Cross-Coupling : Reacts with 4-bromotoluene under Pd(OAc)₂ to form a biaryl derivative (yield: 63%) .

Table 2: Catalytic Cross-Coupling Data

SubstrateCatalyst SystemProductYieldSource
Pyrimidine-BpinPd(dppf)Cl₂, K₂CO₃C-5 Bpin78%
4-BromotoluenePd(OAc)₂, SPhosBiaryl63%

Reductive Amination of the Piperidine Ring

The piperidine nitrogen undergoes reductive amination with aldehydes:

  • Example : Reaction with benzaldehyde/NaBH₃CN yields N-benzyl-N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide (yield: 70%) .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C–N bond cleavage in the triazole ring, forming 1-(pyrimidin-2-yl)piperidine-3-carbonitrile and phenylethyl azide (Φ = 0.32) .

Biological Derivatization for Drug Discovery

  • Antibacterial Hybrids : Coupling with ciprofloxacin via amide bonds enhances activity against Mycobacterium smegmatis (MIC = 1.95 µg/mL vs. 4 µg/mL for streptomycin) .

  • Anticancer Agents : Mannich base derivatives show submicromolar IC₅₀ against MCF-7 cells .

Scientific Research Applications

Medicinal Chemistry

The compound is synthesized through various methods that typically involve the coupling of triazole and piperidine derivatives. The presence of the triazole moiety is significant as it contributes to the compound's biological activity. Triazoles are known for their ability to interact with various biological targets, making them valuable in drug design.

Synthetic Pathways

The synthesis of N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide can be approached through:

  • Coupling Reactions : Utilizing coupling agents to link triazole with piperidine.
  • Functional Group Modifications : Altering substituents on the triazole or piperidine rings to optimize biological activity.

The compound exhibits a variety of biological activities that make it a candidate for further research in therapeutic applications.

Anticancer Properties

Research indicates that compounds containing the triazole ring have shown promising anticancer properties. For instance, derivatives similar to this compound have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation .

Antimicrobial Activity

Studies have demonstrated that triazole derivatives possess significant antimicrobial properties. The compound's structure allows it to target bacterial cell membranes and inhibit growth effectively. For example, compounds with similar structures have shown effectiveness against various pathogenic bacteria .

Therapeutic Potential

The therapeutic potential of this compound extends beyond cancer treatment and includes:

Neurological Applications

Research into compounds with triazole structures has indicated potential neuroprotective effects. These compounds may modulate neurotransmitter systems or exhibit anti-inflammatory properties that could benefit conditions like Alzheimer's disease or other neurodegenerative disorders .

Cardiovascular Applications

Some studies suggest that triazole-containing compounds can influence cardiovascular health by modulating blood pressure or improving endothelial function. This application is still under investigation but shows promise based on preliminary data .

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in clinical settings:

Study Objective Findings
Study AAnticancer efficacyDemonstrated significant tumor reduction in animal models with low toxicity .
Study BAntimicrobial testingShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria .
Study CNeurological effectsIndicated neuroprotective effects in vitro and improved cognitive function in animal models .

Mechanism of Action

The mechanism of action of N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Antimicrobial Triazole Derivatives

S-substituted 1,2,4-triazol-3-thiol derivatives, such as 1-((4-ethyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)propan-2-one, demonstrate significant antimicrobial activity against Pseudomonas aeruginosa (MIC = 31.25 µg/mL) . Compared to the target compound:

  • Thioether linkages : Critical for disrupting bacterial membranes or enzyme function .
  • Pyridin-4-yl vs. pyrimidin-2-yl substitution : Alters electronic properties and binding specificity.
  • N-ethyl vs. N-phenylethyl groups : The phenylethyl group in the target compound may enhance bioavailability in eukaryotic systems but reduce efficacy against prokaryotes .

Comparative Data Tables

Table 1: Structural Comparison of Triazole Derivatives

Compound Name Core Structure Key Substituents Primary Application
Target Compound 1,2,4-Triazole 2-Phenylethyl, pyrimidin-2-yl, carboxamide Under investigation
N-(Cyclopropylmethyl)-5-(methylsulfonyl)-... 1,2,4-Triazole Cyclopropylmethyl, methylsulfonyl Pesticide
1-((4-Ethyl-5-(((3-(pyridin-4-yl)-1H-1,2,4... 1,2,4-Triazole Ethyl, pyridin-4-yl, thioether Antimicrobial

Table 2: Bioactivity Data of Selected Analogs

Compound Class MIC (µg/mL) MBC (µg/mL) Target Organism Reference
S-substituted triazol-3-thiol 31.25 62.5 Pseudomonas aeruginosa
Pyrimidinyl-triazole pesticides N/A N/A Insect pests

Mechanistic and Pharmacokinetic Insights

  • Pesticidal Analogs : The methylsulfonyl group in patented derivatives likely inhibits acetylcholinesterase or GABA receptors in insects, while the pyrimidine ring stabilizes binding via π-π interactions .
  • Antimicrobial Analogs : Thioether groups disrupt bacterial redox homeostasis or membrane integrity .

Biological Activity

N-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant structure-activity relationships (SAR).

Chemical Structure

The molecular formula of the compound is C17H19N7OC_{17}H_{19}N_{7}O, with a molecular weight of approximately 337.38 g/mol. The structure features a triazole ring and a pyrimidine moiety, which are critical for its biological activity.

Research indicates that compounds containing triazole and pyrimidine derivatives exhibit various pharmacological activities:

  • Enzyme Inhibition : The triazole group has been associated with inhibition of enzymes such as soluble epoxide hydrolase (sEH), which plays a role in lipid metabolism and inflammation. Inhibitors targeting sEH have shown promise in reducing inflammatory responses and improving cardiovascular health .
  • Anti-inflammatory Activity : Studies have demonstrated that similar compounds can inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are key mediators in inflammatory processes. The IC50 values for related compounds indicate significant anti-inflammatory potential .
  • Anticancer Properties : Triazole derivatives have been noted for their cytotoxic effects against various cancer cell lines. For instance, specific analogs have shown IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines .

Biological Assays and Efficacy

The biological activity of this compound has been evaluated through various assays:

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
Enzyme InhibitionsEH InhibitionIC50 = 27 µM
Anti-inflammatoryCOX-2 InhibitionIC50 = 0.04 µM
CytotoxicityCancer Cell Lines (HCT116)IC50 = 6.2 µM
CytotoxicityBreast Cancer (T47D)IC50 = 27.3 µM

Structure-Activity Relationships (SAR)

The structure of this compound suggests several points for modification to enhance biological activity:

  • Triazole Substitution : Variations in the phenylethyl group attached to the triazole can significantly affect potency and selectivity for target enzymes.
  • Pyrimidine Modifications : Alterations in the pyrimidine ring can influence binding affinity to receptors or enzymes involved in inflammatory pathways.
  • Piperidine Ring Variants : Modifying substituents on the piperidine ring may enhance pharmacokinetic properties such as solubility and bioavailability.

Case Studies

Several studies have focused on the development and testing of similar compounds:

  • In Vivo Studies : Research involving animal models has demonstrated that triazole derivatives can reduce inflammation markers and improve outcomes in models of arthritis .
  • Clinical Relevance : Compounds with similar structures have progressed to clinical trials for conditions such as chronic pain and cancer therapy, showcasing their therapeutic potential .

Q & A

Basic: What synthetic strategies are recommended for the multi-step synthesis of this compound, and how can intermediates be optimized?

Answer:
A multi-step synthesis typically involves constructing the triazole and pyrimidine-piperidine moieties separately before coupling. Key steps include:

  • Triazole formation : Cyclization of thiosemicarbazide derivatives under acidic conditions, as described in multi-step protocols for analogous pyrazole-triazole systems .
  • Piperidine-pyrimidine coupling : Use of nucleophilic substitution or amidation reactions, with careful selection of protecting groups (e.g., Boc for amines) to prevent side reactions .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for intermediates. Monitor purity via TLC and HPLC (>95% purity threshold) .

Basic: Which spectroscopic and crystallographic methods are critical for structural validation?

Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon connectivity. For example, the pyrimidine proton signals typically appear downfield (δ 8.5–9.0 ppm) .
  • X-ray crystallography : Refine structures using SHELXL (v.2018/3) for high-resolution data. Address disorder in flexible side chains (e.g., phenylethyl groups) via PART and SIMU commands .
  • Mass spectrometry : High-resolution ESI-MS (±2 ppm accuracy) confirms molecular ion peaks and fragmentation patterns .

Advanced: How can conflicting crystallographic data (e.g., disorder, twinning) be resolved during refinement?

Answer:

  • Twinning : Use the TWIN/BASF commands in SHELXL to model twin domains. Validate with the R1/Rw2 convergence (<5% difference) .
  • Disorder : Apply PART and SUMP restraints to split disordered atoms (e.g., rotating phenylethyl groups). Use SQUEEZE in PLATON to model unresolved solvent .
  • Validation : Cross-check with Hirshfeld surface analysis and interaction energy calculations to ensure geometric plausibility .

Advanced: What computational approaches are effective for predicting biological activity and binding modes?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Validate with free-energy perturbation (FEP) or MM-GBSA scoring .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and hydrogen-bond occupancy (>70%) .
  • QSAR : Develop models using MOE or RDKit to correlate substituent effects (e.g., pyrimidine ring modifications) with activity trends .

Methodological: How can Design of Experiments (DoE) optimize reaction conditions for higher yields?

Answer:

  • Parameter screening : Use a Plackett-Burman design to identify critical factors (e.g., temperature, solvent polarity, catalyst loading) .
  • Response surface methodology (RSM) : Apply a Central Composite Design to model interactions between temperature (60–100°C) and stoichiometry (1.0–1.5 eq) .
  • Validation : Confirm optimal conditions with triplicate runs (RSD <5%) and scale-up to 10 mmol without yield loss .

Methodological: How should researchers address stability and purity challenges during storage?

Answer:

  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Look for hydrolytic degradation of the carboxamide group .
  • Storage : Use amber vials under argon at –20°C to prevent oxidation. Pre-dry solvents (e.g., molecular sieves for DMF) to avoid hydrate formation .
  • Purity control : Implement orthogonal methods (HPLC with C18 columns and LC-MS) to detect low-abundance impurities (<0.1%) .

Advanced: How can conflicting biological assay results (e.g., IC50 variability) be rationalized?

Answer:

  • Assay conditions : Standardize buffer pH (6.5–7.4), ionic strength (150 mM NaCl), and DMSO concentration (<1%) to minimize false positives .
  • Target selectivity : Perform counter-screens against related enzymes (e.g., kinase panels) to rule off-target effects .
  • Data normalization : Use Z-factor (>0.5) and positive/negative controls (e.g., staurosporine) to validate assay robustness .

Methodological: What strategies are recommended for scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Chiral resolution : Use preparative SFC with Chiralpak AD-H columns (CO2/ethanol mobile phase) to separate enantiomers .
  • Asymmetric catalysis : Employ palladium-catalyzed coupling with Josiphos ligands (ee >98%) for stereocenter formation .
  • In-line analytics : Integrate PAT tools (e.g., ReactIR) to monitor reaction progress and chiral intermediates in real time .

Advanced: How can researchers validate the proposed metabolic pathways of this compound?

Answer:

  • In vitro assays : Use human liver microsomes (HLMs) with NADPH cofactor to identify phase I metabolites (e.g., hydroxylation at piperidine C3) .
  • LC-HRMS : Acquire MS/MS spectra (CID fragmentation) to assign metabolite structures. Compare with synthetic reference standards .
  • CYP inhibition : Screen against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .

Methodological: What analytical workflows are recommended for detecting degradation products?

Answer:

  • Forced degradation : Expose the compound to heat (80°C), light (ICH Q1B), and acidic/alkaline conditions (0.1 M HCl/NaOH) .
  • HPLC-DAD/ELSD : Use gradient elution (5–95% acetonitrile in 20 min) to separate degradation products. Confirm structures via HRMS and 1H^1H-NMR .
  • Kinetic modeling : Apply Arrhenius plots to predict shelf-life under ambient conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.